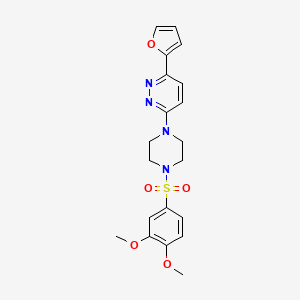

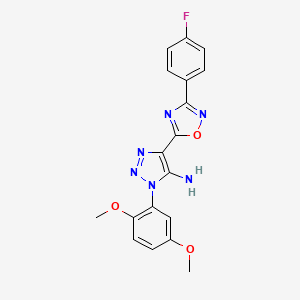

3-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a chemical entity that appears to be a part of a class of sulfonylated furan and piperazine derivatives. These compounds have been the subject of research due to their potential biological activities and their use in various chemical reactions to create complex molecules with potential pharmacological applications.

Synthesis Analysis

The synthesis of sulfonylated furan derivatives can be achieved through a metal-free three-component domino reaction, as described in the first paper. This method involves the reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates, which could potentially be applied to synthesize the compound . The process is noted for its excellent functional group tolerance and good efficiency, which is advantageous for the synthesis of a wide range of derivatives, including those with a piperazine moiety.

Molecular Structure Analysis

The molecular structure of such compounds typically includes a piperazine ring, which is a common feature in many pharmaceuticals due to its versatility and the ability to improve pharmacokinetic profiles. The presence of the sulfonylurea moiety, as discussed in the second paper, is significant in the context of glucan synthase inhibitors, where the structure-activity relationship is crucial for the optimization of the pharmacokinetic profiles .

Chemical Reactions Analysis

The chemical reactivity of compounds containing the piperazine ring and sulfonyl groups can be complex. The third paper provides insight into the reactivity of similar compounds, where the sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety are synthesized through a multi-step reaction involving chloro-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives . This suggests that the compound may also undergo various chemical reactions to form new derivatives with potential bioactivity.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine, we can infer from the related compounds that such molecules may exhibit significant solubility in organic solvents, which is typical for compounds with sulfonyl and piperazine groups. The presence of dimethoxyphenyl groups may also influence the molecule's lipophilicity, which is an important factor in drug design and pharmacokinetic profiling .

Scientific Research Applications

Antimicrobial and Antimalarial Applications

Research has highlighted the synthesis of sulfonamide and amide derivatives containing the piperazine ring and various moieties, including imidazo[1,2-b]pyridazine, which have been evaluated for antimicrobial activity against gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities. These studies indicate the potential of such compounds in the development of new antimicrobial agents (A. Bhatt, R. Kant, R. Singh, 2016).

Anticancer Research

Derivatives of piperazine, including structures similar to the compound of interest, have been synthesized and tested for their antiproliferative activity against human cancer cell lines. Such compounds have shown promising results in inhibiting the proliferation of various cancer cells, suggesting a potential avenue for anticancer drug development (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).

Crystal Engineering and Drug Formulation

The application of crystal engineering principles to prepare organic co-crystals and salts involving sulfadiazine and pyridines, including compounds structurally related to the one , has been explored. This research aims at modifying hydrogen-bond motifs to potentially change physicochemical properties, which could impact drug formulation and delivery (E. Elacqua, Dejan-Krešimir Bučar, R. Henry, Geoff G. Z. Zhang, L. MacGillivray, 2013).

Drug Metabolism Studies

Investigations into the metabolism of related compounds, such as prazosin, have shed light on the biotransformation pathways in liver microsomes and cryopreserved hepatocytes. Understanding these metabolic pathways is crucial for drug design and the prediction of drug interactions and side effects (J. Erve, S. Vashishtha, W. Demaio, R. Talaat, 2007).

Hybrid Drug Development

The synthesis and evaluation of hybrid compounds, combining sulfonamide with various pharmacologically active heterocyclic moieties, have been explored for a wide range of biological activities. This approach aims to design more effective drugs by combining the beneficial properties of different pharmacophores (Shakila Ghomashi, Reihane Ghomashi, H. Aghaei, A. Massah, 2022).

properties

IUPAC Name |

3-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S/c1-27-18-7-5-15(14-19(18)28-2)30(25,26)24-11-9-23(10-12-24)20-8-6-16(21-22-20)17-4-3-13-29-17/h3-8,13-14H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSQQFNQKBXCMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-indol-3-yl)ethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2527509.png)

![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2527512.png)

![N-(3,4-dimethoxyphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2527514.png)

![tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2527519.png)

![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone](/img/structure/B2527521.png)

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2527526.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2527527.png)

![2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2527529.png)